4-(Pyrrolidine-1-sulfonyl)piperidine
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Overview
Description
4-(Pyrrolidine-1-sulfonyl)piperidine is a chemical compound that features both a pyrrolidine and a piperidine ring These rings are nitrogen-containing heterocycles, which are commonly found in many biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidine-1-sulfonyl)piperidine typically involves the reaction of pyrrolidine with piperidine in the presence of a sulfonylating agent. One common method is to react pyrrolidine with piperidine-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidine-1-sulfonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler amine derivatives.
Substitution: The nitrogen atoms in the pyrrolidine and piperidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the nitrogen atoms under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
4-(Pyrrolidine-1-sulfonyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound can be used to study the effects of sulfonyl groups on biological activity.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidine-1-sulfonyl)piperidine involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The nitrogen atoms in the pyrrolidine and piperidine rings can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler compound with a single pyrrolidine ring.
Piperidine: A compound with a single piperidine ring.
Sulfonyl Piperidines: Compounds with a piperidine ring and a sulfonyl group but lacking the pyrrolidine ring.
Uniqueness
4-(Pyrrolidine-1-sulfonyl)piperidine is unique due to the presence of both pyrrolidine and piperidine rings, along with the sulfonyl group
Properties
Molecular Formula |
C9H18N2O2S |
---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
4-pyrrolidin-1-ylsulfonylpiperidine |
InChI |
InChI=1S/C9H18N2O2S/c12-14(13,11-7-1-2-8-11)9-3-5-10-6-4-9/h9-10H,1-8H2 |
InChI Key |
RDNPZBRGWKNJRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2CCNCC2 |
Origin of Product |
United States |
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